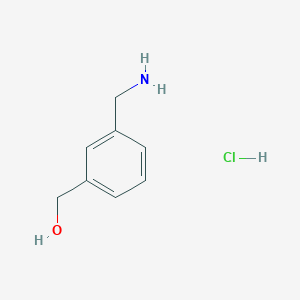

(3-(Aminomethyl)phenyl)methanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Aminomethyl)phenyl)methanol hydrochloride, also known as AMP-HCl, is an organic compound used in a variety of scientific and industrial applications. It is a white crystalline solid that is soluble in water and has a melting point of 161-162 °C. AMP-HCl is used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the production of detergents, emulsifiers, and surfactants.

Scientific Research Applications

Synthesis and Chemical Reactions

Novel Synthesis Pathways : Studies like that of Nishimura et al. (1975) demonstrate the role of this compound in the synthesis of complex chemical structures, such as 2-(disubstituted amino)-5(4)phenylimidazoles, which are used in various chemical applications (Nishimura, Nakano, Shibamoto, & Kitajima, 1975).

Catalyst in Chemical Reactions : The work of Sun et al. (2014) on multi-substituted arenes via palladium catalyzed C-H halogenation highlights the efficiency of this compound in facilitating complex chemical reactions (Sun, Sun, & Rao, 2014).

Biomedical Research

- Biocatalysis and Pharmaceutical Intermediates : Li et al. (2013) explored the use of related compounds in the asymmetric biocatalysis of β-amino acids, which are crucial in drug research (Li, Wang, Huang, Zou, & Zheng, 2013).

Analytical Chemistry

- Analytical Chemistry Applications : Studies like that of Chiari and Kenndler (1995) have utilized similar compounds in capillary zone electrophoresis, demonstrating its utility in the separation of complex mixtures (Chiari & Kenndler, 1995).

Material Science

- Material Science and Synthesis : The research by Enbaraj et al. (2021) on novel synthesis and spectral characterization of derivatives showcases its application in material science, contributing to the development of new materials with specific properties (Enbaraj et al., 2021).

Biophysics

- Impact on Biological Membranes : Nguyen et al. (2019) investigated the effect of methanol on lipid dynamics, which is essential for understanding cell membrane interactions and the behavior of transmembrane proteins (Nguyen et al., 2019).

properties

IUPAC Name |

[3-(aminomethyl)phenyl]methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c9-5-7-2-1-3-8(4-7)6-10;/h1-4,10H,5-6,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUPXFKQZROJAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CO)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619318 |

Source

|

| Record name | [3-(Aminomethyl)phenyl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Aminomethyl)phenyl)methanol hydrochloride | |

CAS RN |

40896-62-6 |

Source

|

| Record name | [3-(Aminomethyl)phenyl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1291289.png)